molecular formula C9H5BrFNO2S B8379206 Methyl 6-bromo-5-fluorobenzo[d]isothiazole-3-carboxylate CAS No. 1383824-45-0

Methyl 6-bromo-5-fluorobenzo[d]isothiazole-3-carboxylate

Cat. No. B8379206
M. Wt: 290.11 g/mol
InChI Key: LREJBRSZBHRONZ-UHFFFAOYSA-N
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Patent
US09150568B2

Procedure details

6-Bromo-5-fluorobenzo[d]isothiazole-3-carboxylic acid (I-25D) (57 mg, 0.21 mmol) was suspended in dry methanol (5 mL) and H2SO4 (0.2 mL) and refluxed for 3 hours. After this time the reaction was cooled to room temperature and diluted with water (3 mL) and neutralized with 5% aquesou Na2CO3 and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate and concentrated in vacuo to yield methyl 6-bromo-5-fluorobenzo[d]isothiazole-3-carboxylate (I-25E). MS 289.9 and 291.9 (M+1; Br79/Br81 isotope pattern).
Quantity
57 mg
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:13]([F:14])=[CH:12][C:5]2[C:6]([C:9]([OH:11])=[O:10])=[N:7][S:8][C:4]=2[CH:3]=1.OS(O)(=O)=O.[C:20]([O-])([O-])=O.[Na+].[Na+]>CO.O>[Br:1][C:2]1[C:13]([F:14])=[CH:12][C:5]2[C:6]([C:9]([O:11][CH3:20])=[O:10])=[N:7][S:8][C:4]=2[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
57 mg
Type
reactant
Smiles
BrC1=CC2=C(C(=NS2)C(=O)O)C=C1F
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(C(=NS2)C(=O)OC)C=C1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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